

Application Notes: C.I. Pigment Yellow 74 in Polymer Matrix Composites

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Compound of Interest

Compound Name: C.I. Pigment Yellow 74

Cat. No.: B1669072

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Introduction **C.I. Pigment Yellow 74** (PY74) is a monoazo organic pigment known for its bright, greenish-yellow shade, high tinting strength, and good lightfastness.[1][2] Its chemical formula is C₁₈H₁₈N₄O₆. [3] PY74 is utilized across various industries, including plastics, paints, and printing inks, due to its favorable dispersion properties and stability.[1] In the field of polymer matrix composites, PY74 serves not only as a colorant but can also influence the material's final physical and mechanical properties. These notes provide detailed information and protocols for the effective incorporation and evaluation of PY74 in polymer matrices for research and scientific applications.

Physicochemical Properties PY74 is a yellow powder with a density typically ranging from 1.28 to 1.51 g/cm³. [4] It is commercially available in various grades, primarily opaque and transparent types, which differ in particle size. [2][4] Opaque grades, with larger particle sizes (specific surface areas of 10-20 m²/g), offer high hiding power and are often considered as replacements for chrome yellows in air-drying systems. [2][4] Transparent grades have finer particles and provide higher color strength and brilliance. [2] The pigment exhibits good resistance to acids and alkalis but has a moderate heat resistance, which is an important consideration for polymer processing. [4][5]

Impact on Polymer Matrix Composites The introduction of a pigment like PY74 into a polymer matrix can affect the composite in several ways:

- **Aesthetic Properties:** The primary function is to impart a stable, vibrant yellow color. The final shade and opacity depend on the pigment's concentration, dispersion quality, and particle

size.

- **Mechanical Properties:** At low concentrations (e.g., around 0.1 wt%), pigments can act as particulate fillers or reinforcing agents, potentially enhancing the mechanical strength of the composite.[6] However, at higher concentrations, they can introduce points of stress concentration or act as plasticizers, potentially reducing tensile and flexural strength.[6][7]
- **Thermal Properties:** The thermal stability of PY74 is a critical parameter. It has a reported heat resistance of up to 140-180°C in paints and plastics, which must be compatible with the processing temperatures of the chosen polymer matrix (e.g., extrusion or injection molding temperatures).[3][8]
- **Rheological Properties:** PY74 is noted for its good dispersion and favorable rheological profile, meaning it can be incorporated without significantly altering the flow properties of the polymer melt, especially at appropriate concentrations.[1][2]

Data Summary

Table 1: General Properties of **C.I. Pigment Yellow 74**

Property	Value	References
C.I. Name	Pigment Yellow 74	[5]
C.I. Number	11741	[5]
CAS Number	6358-31-2	[5]
Molecular Formula	C18H18N4O6	[3]
Molecular Weight	~386.36 g/mol	[3]
Appearance	Bright yellow powder	[4]
Density	1.28 - 1.51 g/cm ³	[4]
Oil Absorption	27 - 45 g/100g	[4]
pH (10% slurry)	5.5 - 7.6	[4]

Table 2: Fastness and Resistance Properties of **C.I. Pigment Yellow 74** (Scale: 1=Poor, 5=Excellent)

Property	Rating	References
Acid Resistance	5	[5][9]
Alkali Resistance	5	[5][9]
Water Resistance	5	[5][8]
Oil Resistance	4-5	[4][5]
Alcohol Resistance	4-5	[4]
MEK Resistance	2	[8]
Lightfastness (Masstone)	5-6 (Scale 1-8)	[5][8]

Table 3: Thermal Stability of **C.I. Pigment Yellow 74**

Application Medium	Temperature Limit	References
Paints / Coatings	140°C	[5][8]
Plastics	180°C	[9]
Inks	93°C	[8]

Experimental Protocols

Protocol 1: Preparation of Pigment Dispersion

This protocol describes the preparation of a concentrated pigment dispersion, which is a crucial step for achieving uniform color and avoiding agglomerates in the final composite.

Materials and Equipment:

- **C.I. Pigment Yellow 74** powder
- Dispersing agent (polymeric dispersants are often effective)[10]

- Carrier fluid compatible with the polymer matrix (e.g., a low-viscosity resin, plasticizer, or solvent)
- High-speed mixer (e.g., Cowles dissolver)
- Bead mill (optional, for finer dispersion)
- Beakers, spatulas, and a laboratory scale

Procedure:

- Pre-mixing:
 1. Weigh the carrier fluid into a beaker.
 2. While stirring at a low speed with the high-speed mixer, slowly add the dispersing agent and allow it to dissolve completely.
 3. Gradually add the pre-weighed **C.I. Pigment Yellow 74** powder to the liquid. Increase the mixing speed as the viscosity increases to maintain a vortex.
 4. Continue mixing for 20-30 minutes until the pigment is fully wetted and a homogenous pre-dispersion is formed.
- Milling (Optional):
 1. For applications requiring very fine and stable dispersion, transfer the pre-dispersion to a laboratory bead mill.
 2. Mill the mixture according to the manufacturer's instructions until the desired particle size distribution is achieved. Monitor the temperature during grinding to ensure it does not exceed the pigment's thermal stability limit.[\[11\]](#)
- Quality Control:
 1. Evaluate the dispersion quality using a Hegman gauge (fineness of grind).
 2. Store the resulting pigment paste in a sealed container.

Protocol 2: Incorporation into a Thermoplastic Matrix via Melt Compounding

This protocol outlines the process of incorporating the PY74 dispersion into a thermoplastic polymer (e.g., Polyolefins, PVC, Polycarbonate) using a twin-screw extruder.

Materials and Equipment:

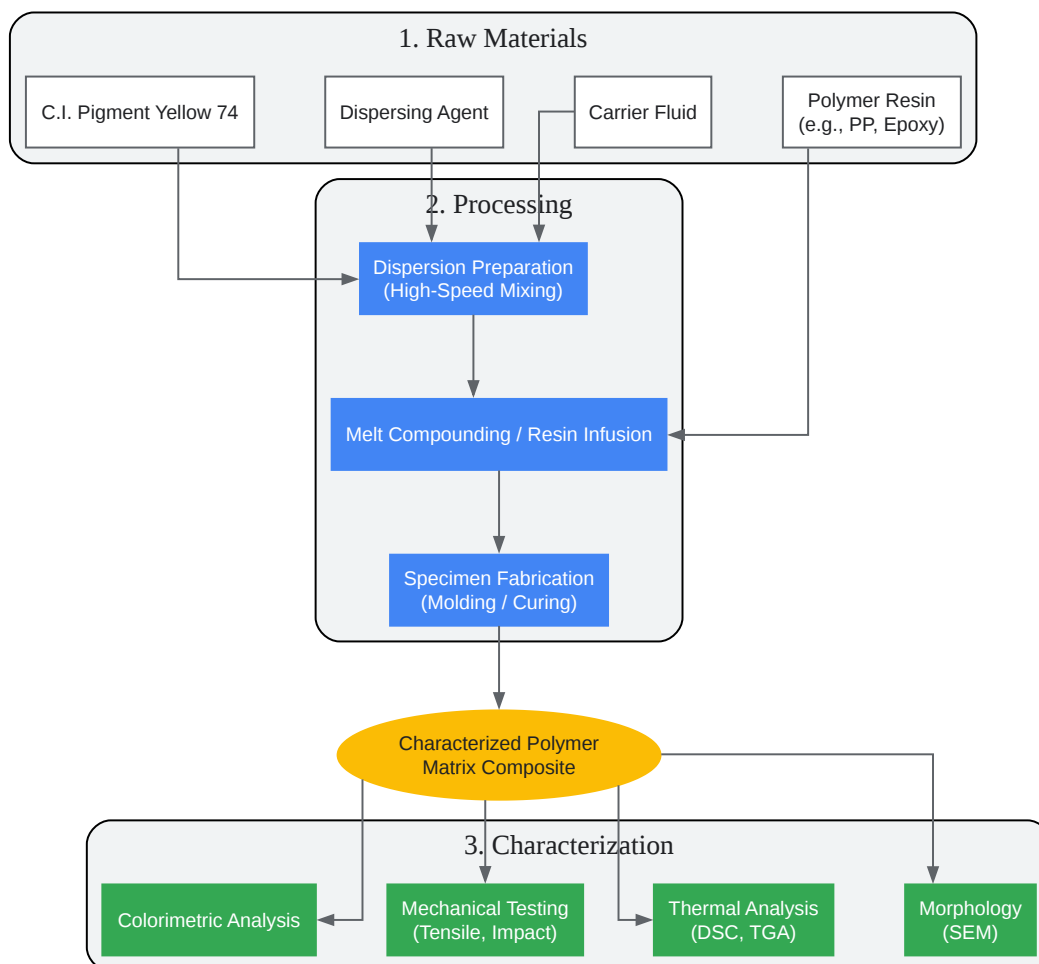
- Thermoplastic polymer pellets (e.g., PP, PE, PC)
- PY74 pigment dispersion (from Protocol 1) or dry pigment powder
- Twin-screw extruder
- Pelletizer
- Injection molding machine or compression molder
- Tensile tester, Charpy/Izod impact tester, Colorimeter

Procedure:

- Material Preparation:
 1. Thoroughly dry the polymer pellets according to the manufacturer's specifications to prevent degradation during processing.
 2. Determine the desired weight percentage (wt%) of the pigment. Typical loading levels range from 0.1% to 5.0%.
- Melt Compounding:
 1. Set the temperature profile of the twin-screw extruder to be appropriate for the selected polymer, ensuring the maximum temperature does not significantly exceed the pigment's heat stability.
 2. Feed the polymer pellets into the main hopper of the extruder.

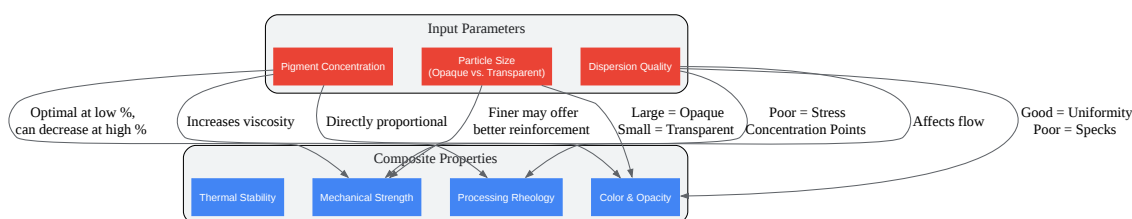
3. Introduce the PY74 pigment. If using a liquid dispersion, inject it into the melt zone using a liquid feeder. If using dry powder, pre-mix it with a small amount of the polymer pellets (to create a masterbatch) or feed it separately using a side feeder.
 4. The extruded, colored polymer strand is cooled in a water bath and then cut into pellets by the pelletizer.
- Specimen Fabrication:
 1. Dry the compounded pellets.
 2. Use an injection molding machine or compression molder to fabricate test specimens (e.g., tensile bars, impact bars, color plaques) according to ASTM or ISO standards.
 - Characterization:
 1. Colorimetric Analysis: Measure the L, a, b* color coordinates of the fabricated plaques using a spectrophotometer or colorimeter to quantify the color.
 2. Mechanical Testing: Perform tensile, flexural, and impact tests on the specimens to evaluate the effect of the pigment on mechanical properties.
 3. Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess any changes in the thermal properties of the polymer.

Visualizations



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Caption: Experimental workflow for incorporating and testing **C.I. Pigment Yellow 74** in polymers.



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Caption: Logical relationships between PY74 properties and final composite characteristics.

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